molecular formula C17H20N4O B12184566 N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide

N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide

Cat. No.: B12184566
M. Wt: 296.37 g/mol
InChI Key: IEVQIUQVRCLTLK-UHFFFAOYSA-N
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Description

N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide is a complex organic compound that features both an imidazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and indole precursors separately, followed by their coupling under specific conditions. For instance, the imidazole moiety can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques like chromatography and crystallization can help in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N3-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the indole moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and imidazole derivatives, such as:

Uniqueness

What sets N3-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide apart is its unique combination of the imidazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C17H20N4O/c1-12(2)21-10-15(14-5-3-4-6-16(14)21)17(22)19-8-7-13-9-18-11-20-13/h3-6,9-12H,7-8H2,1-2H3,(H,18,20)(H,19,22)

InChI Key

IEVQIUQVRCLTLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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